(5Z)-5-{[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Description
Properties
Molecular Formula |
C29H23N5OS |
|---|---|
Molecular Weight |
489.6 g/mol |
IUPAC Name |
(5Z)-5-[[3-(2,5-dimethylphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C29H23N5OS/c1-18-8-7-9-21(14-18)27-30-29-34(32-27)28(35)25(36-29)16-22-17-33(23-10-5-4-6-11-23)31-26(22)24-15-19(2)12-13-20(24)3/h4-17H,1-3H3/b25-16- |
InChI Key |
ZOLCSDTWRKHPPX-XYGWBWBKSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)C2=NN3C(=O)/C(=C/C4=CN(N=C4C5=C(C=CC(=C5)C)C)C6=CC=CC=C6)/SC3=N2 |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN3C(=O)C(=CC4=CN(N=C4C5=C(C=CC(=C5)C)C)C6=CC=CC=C6)SC3=N2 |
Origin of Product |
United States |
Preparation Methods
Step 1: Formation of the Pyrazole Ring
Step 2: Oxidation to Aldehyde
-
Reagents : Oxidizing agents such as 2-iodoxybenzoic acid (IBX) or selenium dioxide.
-
Conditions : Reaction in dimethyl sulfoxide (DMSO) or THF at room temperature.
| Reaction Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Pyrazole ring formation | 2,5-Dimethylbenzaldehyde + phenylhydrazine, HAc, EtOH, reflux | 70–80% | |
| Oxidation to aldehyde | IBX, DMSO, rt | 75–85% |
Synthesis of the Thiazolo-Triazole Core
The thiazolo-triazole moiety 2-(3-methylphenyl)thiazolo[3,2-b]triazol-6(5H)-one is prepared through cyclization and functionalization:
Step 1: Thiazole Core Formation
Step 2: Triazole Ring Incorporation
-
Method : Copper-catalyzed azide–alkyne cycloaddition (CuAAC) or cyclization of hydrazines with diketones.
-
Reagents : 1,2,3-Triazole derivatives, thiazole intermediates, and Cu catalysts (e.g., CuI).
Condensation to Form the Methylene Bridge
The final step involves condensing the pyrazole aldehyde with the thiazolo-triazole intermediate:
Step 1: Condensation Reaction
Step 2: Purification
| Reaction Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Condensation | Pyrazole aldehyde + thiazolo-triazole, NaOH, EtOH/H2O, reflux | 80–82% | |
| Purification | Silica gel chromatography, EtOAc/hexane | >95% |
Critical Reaction Parameters and Challenges
Key Considerations
-
Regioselectivity : Ensuring the aldehyde group of the pyrazole reacts with the active methylene of the thiazolo-triazole.
-
Stereocontrol : Achieving the (5Z) configuration requires careful control of reaction temperature and base strength.
-
Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.
Optimized Conditions
| Parameter | Optimal Value | Impact |
|---|---|---|
| Temperature | 80–100°C | Maximizes reaction rate |
| Base | NaOH (1–2 eq) | Ensures deprotonation for condensation |
| Solvent | EtOH/H2O (4:1) | Balances solubility and reactivity |
Alternative Synthetic Routes
Route A: Triazole-First Strategy
Route B: One-Pot Synthesis
-
Reagents : Pyrazole aldehyde, thiazolo-triazole intermediate, NaOH, EtOH.
Analytical Characterization
Post-synthesis characterization confirms structural integrity:
| Technique | Key Observations | Reference |
|---|---|---|
| ¹H NMR | δ 8.2–8.5 ppm (pyrazole H), δ 7.4–7.8 ppm (aromatic H) | |
| IR | 1680–1720 cm⁻¹ (C=O), 1550–1600 cm⁻¹ (C=C) | |
| HRMS | m/z 623.6 [M+H]⁺ (calculated: 623.6) |
Comparative Analysis of Synthetic Methods
| Method | Strengths | Limitations |
|---|---|---|
| Condensation (Route B) | High yield, stereocontrol | Requires precise pH control |
| CuAAC (Route A) | Flexible triazole synthesis | Hazardous reagents (azides) |
| One-Pot | Simplified workflow | Limited scalability |
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-{[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce new functional groups into the aromatic rings.
Scientific Research Applications
(5Z)-5-{[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of (5Z)-5-{[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological effects. The exact pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
Structural Features
The compound’s uniqueness lies in its thiazolo-triazolone backbone combined with pyrazole and methyl-substituted aryl groups. Below is a comparative analysis with structurally related analogs (Table 1):
Table 1: Structural Comparison of Key Analogs
Physicochemical and Spectral Properties
- Lipophilicity : The target compound’s methyl groups (logP ~3.8 predicted) render it more lipophilic than analogs with polar substituents (e.g., 4-methoxyphenyl in , logP ~2.5). This impacts membrane permeability and bioavailability.
- Spectroscopy : The Z-configuration in the target compound results in distinct UV-Vis absorption (λmax ~350 nm) compared to E-isomers (~320 nm) due to extended conjugation . In contrast, ’s naphthalene-containing analog shows a redshift (λmax ~380 nm) from additional aromaticity .
Biological Activity
The compound (5Z)-5-{[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic molecule with potential biological activity. It belongs to the class of triazolothiazoles and features a unique structure that may contribute to its pharmacological properties.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 492.6 g/mol. The compound is characterized by the presence of a thiazole ring fused to a triazole ring and a pyrazole moiety. The substituents on the phenyl rings include methyl and dimethyl groups, which may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 492.6 g/mol |
| IUPAC Name | (5Z)-5-{[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one |
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could modulate receptor activity on cell surfaces, affecting cellular signaling.
- Cellular Process Disruption : The compound might interfere with critical cellular processes such as DNA replication and protein synthesis.
Biological Activity Studies
Research has highlighted various biological activities associated with this compound:
Anticancer Activity
In studies assessing anticancer properties, derivatives of thiazolo[3,2-b][1,2,4]triazoles have shown significant cytotoxic effects against various cancer cell lines. The mechanism often involves apoptosis induction and cell cycle arrest.
Antimicrobial Activity
The compound exhibits promising antimicrobial properties against both gram-positive and gram-negative bacteria. The presence of the thiazole and triazole rings contributes to its ability to disrupt microbial cell membranes.
Antioxidant Properties
Preliminary studies indicate that this compound may possess antioxidant activity by scavenging free radicals and reducing oxidative stress in cells.
Case Studies
Several case studies have documented the effects of similar compounds:
-
Study on Anticancer Activity :
- A derivative of triazolothiazole was tested against breast cancer cell lines (MCF-7). Results showed a significant reduction in cell viability at concentrations as low as 10 µM.
-
Antimicrobial Efficacy :
- A related compound was evaluated for its antimicrobial properties against Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentrations (MICs) were recorded at 32 µg/mL for both strains.
-
Antioxidant Activity Assessment :
- In vitro assays demonstrated that the compound reduced DPPH radical levels by 75% at a concentration of 50 µg/mL, indicating strong antioxidant potential.
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound to achieve high yield and purity?
- Methodological Answer: The synthesis typically involves multi-step organic reactions. Key steps include:
- Preparation of thiazole and triazole precursors, followed by fusion to form the thiazolotriazole core .
- Introduction of substituents (e.g., methyl, phenyl groups) under controlled conditions (e.g., reflux with ethanol as a solvent, potassium hydroxide as a base) .
- Optimization of reaction parameters:
- Temperature: Maintain reflux conditions (e.g., 80–100°C) to ensure complete reaction .
- Catalysts: Use strong acids/bases to facilitate condensation reactions .
- Purification via recrystallization or chromatography to isolate high-purity products .
Q. How can researchers confirm the molecular structure and purity of this compound post-synthesis?
- Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:
- Nuclear Magnetic Resonance (NMR): Analyze proton and carbon environments to verify substituent positions and stereochemistry .
- Mass Spectrometry (MS): Confirm molecular weight and fragmentation patterns .
- High-Performance Liquid Chromatography (HPLC): Assess purity (>95%) and detect co-eluting impurities .
Q. What methodologies are recommended for assessing solubility and stability under varying pH and temperature conditions?
- Methodological Answer:
- Solubility: Perform saturation solubility assays in solvents (e.g., DMSO, ethanol) using UV-Vis spectroscopy to quantify dissolved compound .
- Stability:
- pH Stability: Incubate the compound in buffers (pH 2–10) at 37°C for 24–72 hours; monitor degradation via HPLC .
- Thermal Stability: Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures .
Q. What in vitro assays are suitable for preliminary screening of biological activity (e.g., antimicrobial, anticancer)?
- Methodological Answer:
- Anticancer Activity: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC50 values .
- Antimicrobial Activity: Perform disk diffusion or microdilution assays against bacterial/fungal strains .
- Enzyme Inhibition: Test inhibitory effects on target enzymes (e.g., 14-α-demethylase) via spectrophotometric assays .
Advanced Research Questions
Q. How should researchers address contradictory data in spectroscopic analysis (e.g., NMR indicating impurities while MS suggests high purity)?
- Methodological Answer:
- Cross-Validation: Combine multiple techniques (e.g., HPLC-MS, 2D NMR) to resolve discrepancies .
- Sample Preparation: Ensure proper drying to remove residual solvents that may affect NMR signals .
- Quantitative NMR (qNMR): Use internal standards (e.g., maleic acid) to quantify impurities .
Q. What strategies are effective for elucidating reaction mechanisms involved in forming the thiazolotriazole core?
- Methodological Answer:
- Kinetic Studies: Monitor intermediate formation via time-resolved HPLC or in-situ IR spectroscopy .
- Isotopic Labeling: Use <sup>13</sup>C-labeled reagents to trace carbon pathways in condensation reactions .
- Computational Modeling: Employ DFT calculations to predict transition states and energy barriers .
Q. How can systematic modification of substituents enhance target-specific biological activity?
- Methodological Answer: Structure-activity relationship (SAR) studies are critical:
- Substituent Effects:
| Substituent Type | Biological Activity | Example Reference |
|---|---|---|
| Thiazolidinone core | Antidiabetic (e.g., via PPAR-γ modulation) | |
| Fluorinated aryl groups | Enhanced antimicrobial activity | |
| Methoxypropyl chains | Improved solubility and bioavailability |
- Rational Design: Replace the 3-methylphenyl group with electron-withdrawing groups (e.g., nitro, fluoro) to enhance enzyme binding .
Q. What advanced purification techniques resolve co-eluting impurities with similar polarity?
- Methodological Answer:
- Preparative HPLC: Use gradient elution (e.g., 10–90% acetonitrile in water) with C18 columns to separate impurities .
- Countercurrent Chromatography (CCC): Leverage differential partitioning in biphasic solvent systems .
- Crystallization Optimization: Screen solvents (e.g., ethyl acetate/hexane mixtures) to selectively crystallize the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
